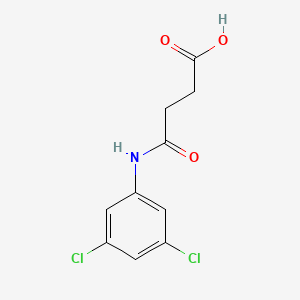

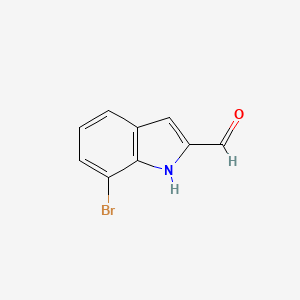

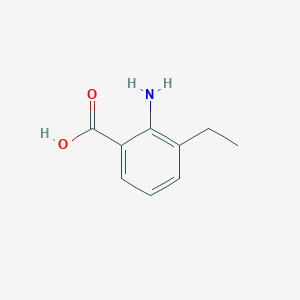

甲酮 CAS No. 61466-47-5](/img/structure/B3032887.png)

[1-(4-氯苯基)-1H-吡唑-4-基](2-羟苯基)甲酮

描述

The compound , while not directly studied in the provided papers, is structurally related to a class of compounds that have been the subject of various research efforts. These compounds typically feature a pyrazole ring substituted with different aryl groups and possess interesting biological and chemical properties.

Synthesis Analysis

The synthesis of related pyrazole compounds often involves condensation or cyclization reactions. For instance, one study describes the synthesis of a dihydro-1H-pyrazole derivative through the reaction of an enone with hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using spectral methods and single-crystal X-ray diffraction studies. For example, a related compound crystallizes in the monoclinic crystal system and its structure was determined by X-ray diffraction . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the electronic distribution within the molecule. The molecular electrostatic potential study of a related compound indicates that the negative regions are mainly localized over the carbonyl group and phenyl rings, suggesting sites for electrophilic attack, while positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack . These insights are valuable for predicting the types of chemical reactions the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their crystalline structure, vibrational spectra, and nonlinear optical properties, are often investigated using computational methods like density functional theory (DFT) . The HOMO-LUMO analysis provides information on the electronic transitions and potential reactivity of the compound. For instance, the HOMO of a related compound is localized over the entire molecule except for certain groups, indicating where charge transfer might occur .

Relevant Case Studies

The compounds in this class have been studied for various biological activities. For example, one compound demonstrated central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity . Another compound was evaluated for its antifungal activity, with certain substituents enhancing the effect . Additionally, molecular docking studies have been used to predict the inhibitory activity of these compounds against specific proteins, such as kinesin spindle protein .

科学研究应用

微波辅助合成和生物学评价

Ravula 等人 (2016) 的一项研究Ravula 等人 (2016)描述了微波辅助合成一系列吡唑啉衍生物,包括 1-(4-氯苯基)-1H-吡唑-4-基甲酮。这种方法产生了更高的产率并且对环境友好。这些化合物显示出有希望的体内抗炎和体外抗菌活性。

抗真菌活性

Lv 等人 (2013) 合成了新型甲酮衍生物,并指出某些取代基(如 4-氯苯基)对抗真菌活性有显着影响 Lv 等人 (2013)。

合成和抗菌筛选

Landage 等人 (2019) 合成了并表征了一系列新的甲酮化合物,包括 1-(4-氯苯基)-1H-吡唑-4-基甲酮,并评估了它们的抗菌活性 Landage 等人 (2019)。

抗菌和抗癌剂

一系列新型吡唑衍生物,包括 1-(4-氯苯基)-1H-吡唑-4-基甲酮,被合成并显示出良好到优异的抗菌活性,并且比参考药物阿霉素具有更高的抗癌活性 Hafez 等人 (2016)。

分子结构和抗菌活性

Sivakumar 等人 (2021) 对类似吡唑衍生物的分子结构、光谱和抗菌活性进行了研究,提供了对结构特征和潜在生物医学应用的见解 Sivakumar 等人 (2021)。

中枢神经系统抑制剂

Butler 等人 (1984) 合成了一系列吡唑芳基甲酮,证明它们具有中枢神经系统抑制剂活性、潜在的抗惊厥特性和低急性毒性。这项研究突出了神经药理学中的潜在治疗应用 Butler 等人 (1984)。

抗结核和抗癌活性

Neha 等人 (2013) 合成了一系列吡唑衍生物,并评估了它们对结核分枝杆菌的抗结核活性以及对人乳腺癌细胞的抗癌活性 Neha 等人 (2013)。

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (CNS) rather than directly on skeletal muscle . This suggests that 2-[1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]phenol may also interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Similar compounds, such as chlorophenols, have been found to affect oxidative phosphorylation . This suggests that 2-[1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]phenol may also impact similar biochemical pathways, leading to downstream effects on cellular metabolism.

Pharmacokinetics

Similar compounds, such as chlorphenesin, are known to be rapidly and completely absorbed, metabolized in the liver, and excreted as a glucuronide metabolite . These properties may impact the bioavailability of 2-[1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]phenol.

Result of Action

Similar compounds, such as chlorphenesin, are known to block nerve impulses (or pain sensations) that are sent to the brain . This suggests that 2-[1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]phenol may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]phenol. For instance, the degradation of similar compounds, such as chlorophenols, can be influenced by bacterial activity . This suggests that the presence of certain bacteria could potentially affect the action of 2-[1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]phenol.

属性

IUPAC Name |

[1-(4-chlorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-5-7-13(8-6-12)19-10-11(9-18-19)16(21)14-3-1-2-4-15(14)20/h1-10,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHJXLFNKATJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363234 | |

| Record name | [1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |

CAS RN |

61466-47-5 | |

| Record name | [1-(4-Chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61466-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

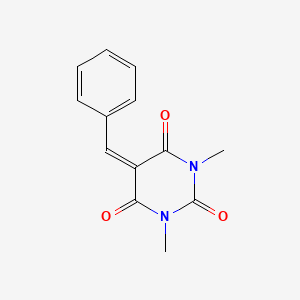

![1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene](/img/structure/B3032815.png)

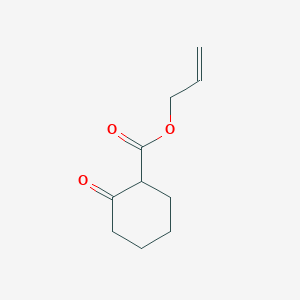

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid](/img/structure/B3032827.png)